2-Iodo-5-(Trifluoromethyl)phenol
Overview
Description
2-Iodo-5-(Trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring.
Scientific Research Applications
2-Iodo-5-(Trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
This compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is commonly used in organic synthesis reactions as a reagent or intermediate , suggesting that its targets could be various depending on the specific reaction it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-5-(Trifluoromethyl)phenol . For instance, it is a solid compound that is slightly soluble in water but soluble in organic solvents such as ether, acetone, and ethanol . Therefore, the solvent used can affect its reactivity. Additionally, it should be stored at room temperature and kept away from sources of ignition and oxidizing agents .
Disclaimer: Always refer to the appropriate safety data sheets (SDS) for comprehensive information on the handling and potential hazards of chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(Trifluoromethyl)phenol typically involves a multi-step process:
Step 1: 3-Iodotoluene reacts with trifluoroacetic acid to form 3-Iodo-5-(Trifluoromethyl)benzyl alcohol.
Step 2: The resulting benzyl alcohol is then treated with sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of specialized equipment and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Hydroquinones.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the trifluoromethyl group.
5-Trifluoromethyl-2-Hydroxyiodobenzene: Similar structure but with different substitution patterns.
Uniqueness: 2-Iodo-5-(Trifluoromethyl)phenol is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSAPAHVCIIVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550520 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-00-6 | |
Record name | 2-Iodo-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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